Chlorhydrate de (1S,2S)-1-Amino-1-phénylpropan-2-ol

Vue d'ensemble

Description

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is also known as “(1S,2S)-(+)-Pseudoephedrine hydrochloride”. It is a natural enantiomer of ephedrine and is commonly used in cold and allergy medicines . It is a decongestant and is used in the synthesis of enantioenriched organic compounds .

Synthesis Analysis

The synthesis of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” involves several key steps. One approach involves the reduction of the N-Cbz oxazolidinone derived from alanine, followed by a Grignard addition to the lactol to give the amino alcohol .Molecular Structure Analysis

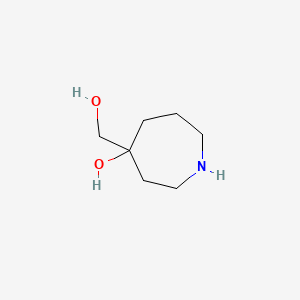

The molecular structure of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is characterized by a phenethylamine backbone with a hydroxyl group attached to the alpha carbon and a methylamino group attached to the beta carbon .Chemical Reactions Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” exhibits a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities . It is used as a chiral auxiliary in asymmetric synthesis of enantioenriched organic compounds .Physical And Chemical Properties Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” has a molecular weight of 201.69 g/mol . It is a solid substance with a specific optical activity .Mécanisme D'action

Target of Action

The primary target of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as Pseudoephedrine, is the alpha and beta adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , which is used as a decongestant . This vasoconstriction action can also result in hypertension, which is a noted side effect of pseudoephedrine .

Biochemical Pathways

The activation of alpha and beta adrenergic receptors by pseudoephedrine triggers a cascade of biochemical reactions. These reactions lead to the constriction of blood vessels in the nasal passages, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Pharmacokinetics

Pseudoephedrine has a bioavailability of approximately 100% , meaning that it is completely absorbed into the bloodstream after oral administration. It is metabolized in the liver, with 10-30% of the drug being metabolized . The elimination half-life of pseudoephedrine is 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being excreted unchanged .

Result of Action

The primary result of pseudoephedrine’s action is the relief of nasal and sinus congestion . By causing vasoconstriction in the nasal passages, pseudoephedrine reduces swelling and allows for easier breathing . It is also indicated for vasomotor rhinitis, and as an adjunct to other agents in the optimum treatment of allergic rhinitis, croup, sinusitis, otitis media, and tracheobronchitis .

Action Environment

The action of pseudoephedrine can be influenced by various environmental factors. For example, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. It is often found in over-the-counter preparations in combination with one or more additional active ingredients such as antihistamines, guaifenesin, dextromethorphan, paracetamol (acetaminophen), or an NSAID (such as aspirin or ibuprofen) . These combinations can enhance the therapeutic effects or mitigate side effects. Due to its stimulating qualities, the oral preparation is more likely to cause adverse effects, including urinary retention .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using D-phenylalanine in lab experiments is its specificity. Because it works by inhibiting the breakdown of endorphins and enkephalins, it is a specific tool for studying the effects of these natural painkillers. Additionally, D-phenylalanine is relatively easy to synthesize and purify, making it a readily available tool for scientific research.

One limitation of using D-phenylalanine in lab experiments is its potential for toxicity. High doses of D-phenylalanine have been shown to be toxic to cells, which may limit its use in certain experiments. Additionally, the mechanism of action of D-phenylalanine is not fully understood, which may limit its usefulness in certain studies.

Orientations Futures

There are a number of potential future directions for research involving D-phenylalanine. One area of interest is its potential use in the treatment of chronic pain. Further research is needed to determine the optimal dosage and administration of D-phenylalanine for this application.

Another area of interest is the potential use of D-phenylalanine in the treatment of depression. Further research is needed to determine the effectiveness of D-phenylalanine as an antidepressant, as well as the optimal dosage and administration.

Finally, there is potential for further research into the anti-inflammatory effects of D-phenylalanine. This research may lead to the development of new treatments for inflammatory conditions, such as arthritis and inflammatory bowel disease.

Conclusion:

D-phenylalanine is a non-essential amino acid that has a number of scientific research applications. It has been shown to have analgesic, antidepressant, and anti-inflammatory effects, making it an important tool in neuroscience research. While there are limitations to its use in lab experiments, D-phenylalanine has potential for further research in the treatment of chronic pain, depression, and inflammatory conditions.

Applications De Recherche Scientifique

Antagonisme du récepteur de l'ocytocine

Ce composé a été identifié comme un antagoniste puissant et non peptidique du récepteur de l'ocytocine. Il présente une valeur IC50 de 8,9 nM, indiquant un haut degré de puissance dans l'inhibition du récepteur de l'ocytocine . Cette application est importante dans l'étude du travail et du travail prématuré car l'ocytocine joue un rôle crucial dans les contractions utérines. En antagonisant les contractions utérines induites par l'ocytocine, les chercheurs peuvent explorer des voies thérapeutiques pour des affections telles que le travail prématuré.

Activité antimicrobienne

Des dérivés du chlorhydrate de (1S,2S)-1-Amino-1-phénylpropan-2-ol ont été synthétisés et testés pour leur activité antimicrobienne. Bien que l'activité se soit avérée faible, elle a été notée contre B. cereus et Candida spp. Ceci suggère un potentiel d'optimisation et d'étude supplémentaires dans le domaine du développement de médicaments antimicrobiens .

Synthèse de dérivés d'urée

Le composé sert de précurseur pour la synthèse de divers dérivés d'urée. Ces dérivés ont été étudiés pour leurs propriétés antimicrobiennes, et certains ont montré une activité contre des souches comme B. cereus, S. aureus et St. haemolyticus. L'activité optique de ces dérivés ajoute de la valeur à leur potentiel en tant que cibles pour les études biologiques .

Résolution enzymatique

Le this compound a été utilisé dans des processus de résolution enzymatique. Par exemple, il a été impliqué dans la synthèse d'herbicides triazolopyrimidiniques énantiomériques. Cela met en évidence son utilité dans la production de composés optiquement actifs, ce qui est crucial dans l'industrie pharmaceutique où la chiralité des molécules peut affecter l'efficacité des médicaments .

Sélectivité du récepteur de la vasopressine

En plus de son antagonisme du récepteur de l'ocytocine, le composé affiche une sélectivité supérieure à 40 fois pour les récepteurs V1a et V2 de la vasopressine. Cette sélectivité est importante pour le développement de médicaments qui ciblent des récepteurs spécifiques de la vasopressine sans affecter les récepteurs de l'ocytocine, ce qui pourrait être bénéfique dans le traitement de maladies comme l'hyponatrémie .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride is a sympathomimetic drug of the phenethylamine and amphetamine chemical classes It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride are primarily related to its decongestant activity. It is known to reduce tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies

Molecular Mechanism

As a sympathomimetic amine, it is likely to exert its effects through interactions with adrenergic receptors, leading to vasoconstriction and reduction in nasal congestion

Metabolic Pathways

The metabolic pathways involving (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride are not well characterized. It is known that pseudoephedrine, a structurally related compound, is metabolized in the liver

Propriétés

IUPAC Name |

(1S,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-DKXTVVGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88784-93-4 | |

| Record name | Benzeneethanol, β-amino-α-methyl-, hydrochloride, (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88784-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B1661152.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)

![tert-Butyl [2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)